Cas no 1616634-81-1 (Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide)

Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide is an organoboron reagent commonly employed in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and reactivity. The trifluoroborate moiety enhances hydrolytic stability compared to boronic acids, reducing side reactions and improving handling. The 3-methoxy-5-methylphenyl substituent provides steric and electronic tuning for selective transformations. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where controlled functionalization of aromatic systems is required. Its crystalline solid form ensures consistent purity and ease of storage. The potassium counterion improves solubility in polar solvents, facilitating homogeneous reaction conditions.
Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide structure
1616634-81-1 structure
Product Name:Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide
CAS No:1616634-81-1
MF:C8H9BF3KO
MW:228.060973882675
CID:5655213
PubChem ID:165994731
Update Time:2025-06-26

Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide Chemical and Physical Properties

Names and Identifiers

    • potassium trifluoro(3-methoxy-5-methylphenyl)boranuide
    • EN300-27694887
    • 1616634-81-1
    • Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide
    • Inchi: 1S/C8H9BF3O.K/c1-6-3-7(9(10,11)12)5-8(4-6)13-2;/h3-5H,1-2H3;/q-1;+1
    • InChI Key: GHGCZFPEQSFJBH-UHFFFAOYSA-N
    • SMILES: [K+].F[B-](C1C=C(C=C(C)C=1)OC)(F)F

Computed Properties

  • Exact Mass: 228.0335610g/mol
  • Monoisotopic Mass: 228.0335610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų

Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide Pricemore >>

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Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide Related Literature

Additional information on Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide

Comprehensive Overview of Potassium Trifluoro(3-methoxy-5-methylphenyl)boranuide (CAS No. 1616634-81-1)

Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide (CAS No. 1616634-81-1) is a highly specialized organoboron compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound, often referred to as a borate salt, is widely utilized in organic synthesis, pharmaceutical research, and material science. Its molecular structure, featuring a trifluoroborate anion and a potassium cation, makes it a valuable reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery and agrochemical development.

The growing interest in sustainable chemistry and green synthesis has further highlighted the importance of Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide. Researchers are increasingly exploring its role in catalytic processes that minimize waste and reduce energy consumption. This aligns with the global shift toward environmentally friendly chemical practices, a topic frequently searched by professionals in the field. Additionally, its stability and solubility in various solvents make it a preferred choice for high-throughput screening and parallel synthesis, which are critical for accelerating drug development timelines.

One of the most searched questions related to this compound is: "What are the applications of Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide in medicinal chemistry?" The answer lies in its ability to act as a boron-based building block for the synthesis of biologically active molecules. For instance, it is used to create aryl boronic esters, which are intermediates in the production of anticancer agents and antiviral drugs. Its methoxy and methyl substituents further enhance its reactivity, enabling the construction of complex heterocyclic frameworks often found in FDA-approved drugs.

Another hot topic in the scientific community is the role of boron compounds in advanced materials. Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide is no exception, as it contributes to the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. Its electron-deficient boron center facilitates charge transport, making it a promising candidate for next-generation electronics. This application is particularly relevant given the surge in demand for renewable energy solutions and energy-efficient devices.

From a safety and handling perspective, Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide is generally considered stable under standard laboratory conditions. However, it is essential to store it in a cool, dry place away from moisture and strong oxidizers. These precautions ensure its longevity and maintain its reactivity profile, which is crucial for achieving consistent results in synthetic workflows.

In conclusion, Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide (CAS No. 1616634-81-1) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and sustainable chemistry. Its unique properties and compatibility with modern synthetic techniques make it indispensable for researchers aiming to push the boundaries of chemical innovation. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and technology.

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